2-Bromo-4,6-dichlorobenzoic acid
Overview
Description
2-Bromo-4,6-dichlorobenzoic acid: is an organic compound with the molecular formula C7H3BrCl2O2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are substituted by bromine and chlorine atoms. This compound is known for its applications in various chemical reactions and research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-dichlorobenzoic acid typically involves the bromination and chlorination of benzoic acid derivatives. One common method includes the bromination of 2,4-dichlorobenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,6-dichlorobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the bromine or chlorine atoms can be replaced by other substituents under appropriate conditions.
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or alkoxides.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminium hydride (LiAlH4).
Common Reagents and Conditions:
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Chlorination: Chlorine (Cl2) and iron(III) chloride (FeCl3) as a catalyst.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Reduction Products: Alcohols or aldehydes derived from the reduction of the carboxylic acid group.
Scientific Research Applications
2-Bromo-4,6-dichlorobenzoic acid is utilized in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. It is used in the preparation of various substituted benzoic acids and other aromatic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Medicine: Research involving this compound includes its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-dichlorobenzoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms on the benzene ring can participate in various chemical interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity. These interactions can affect the compound’s ability to inhibit enzymes or interact with other biological molecules, making it useful in biochemical studies .
Comparison with Similar Compounds
2,4-Dichlorobenzoic acid: Similar structure but lacks the bromine atom.
2-Bromo-4-chlorobenzoic acid: Similar structure but has only one chlorine atom.
2-Bromo-4,5-dimethoxybenzoic acid: Similar structure but with methoxy groups instead of chlorine atoms.
Uniqueness: 2-Bromo-4,6-dichlorobenzoic acid is unique due to the presence of both bromine and chlorine atoms at specific positions on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable in various chemical reactions and research applications. The combination of bromine and chlorine atoms can influence the compound’s reactivity, stability, and interaction with other molecules, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-bromo-4,6-dichlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLORTSVHWJWAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459538 | |
Record name | 2-Bromo-4,6-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
650598-43-9 | |
Record name | 2-Bromo-4,6-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4,6-dichlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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